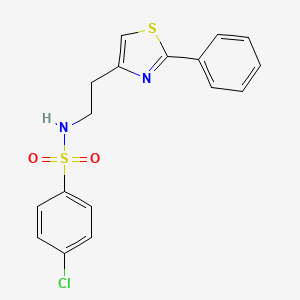
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the phenyl group attached to the thiazole ring and the chloro substituent on the benzene ring contribute to its unique chemical properties and potential biological activities.
Mecanismo De Acción
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .
Mode of Action
It has been suggested that the compound exhibits antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It is known that thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Result of Action
It has been suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria .
Análisis Bioquímico
Biochemical Properties
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and enzymes involved in cell wall synthesis . It forms complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and exert its antibacterial effects . Additionally, it has been observed to inhibit certain enzymes involved in bacterial lipid biosynthesis, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways and altering gene expression . It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial enzymes, inhibiting their activity and preventing the synthesis of essential cellular components . The compound also interacts with DNA, causing DNA damage and triggering cell death pathways . Additionally, it forms stable complexes with cell-penetrating peptides, enhancing its cellular uptake and increasing its antimicrobial efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes responsible for drug metabolism, including cytochrome P450 enzymes, leading to its biotransformation into active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects . The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of the compound is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it binds to DNA and affects gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, the reaction between a halogenated acetophenone and thiourea under acidic conditions can yield the thiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting a sulfonyl chloride with an amine. In this case, 4-chlorobenzenesulfonyl chloride can react with 2-(2-phenylthiazol-4-yl)ethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anticancer properties by inhibiting specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Exhibits similar fungicidal activity.
N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives: Known for their fungicidal and antimicrobial properties.
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Similar structure with potential antimicrobial activity.
Uniqueness
4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the specific arrangement of the chloro, phenyl, and thiazole groups, which contribute to its distinct chemical and biological properties
Propiedades
IUPAC Name |
4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWMXJFKDCDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
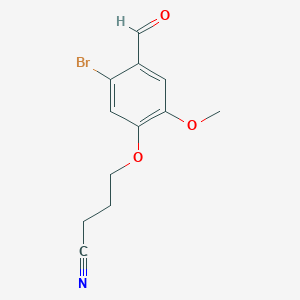
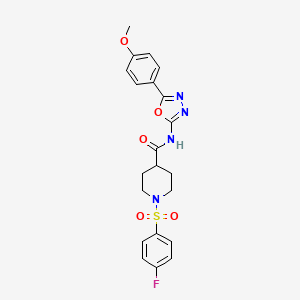
![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![N-[(4-methoxyphenyl)methyl]-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2608413.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)
![N-(1,2-oxazol-3-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2608419.png)
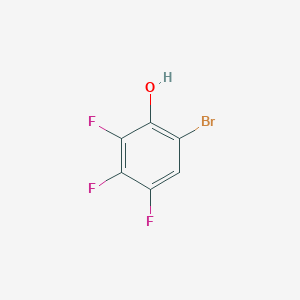
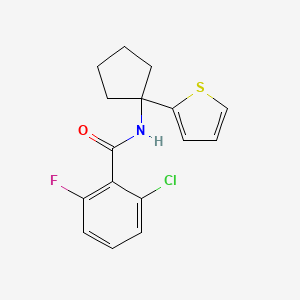
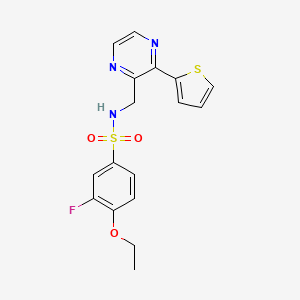
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)
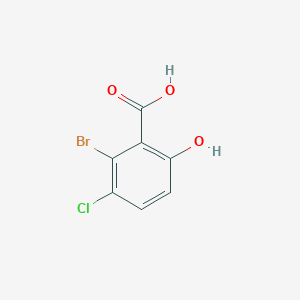
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)
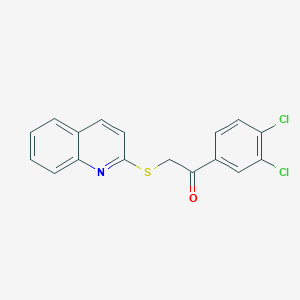
![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)
